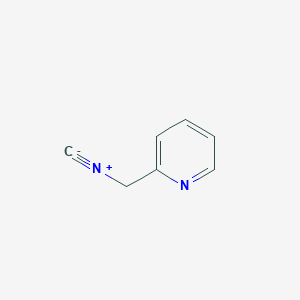

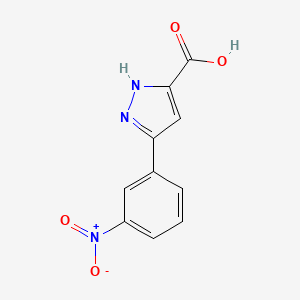

![molecular formula C11H9ClN2O2S2 B1303675 Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 338760-67-1](/img/structure/B1303675.png)

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the 4-chlorophenyl group suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides started from 4-chlorobenzoic acid and involved multiple steps including esterification, hydrazination, salt formation, and cyclization . These methods could potentially be adapted for the synthesis of Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined by single-crystal X-ray diffraction and showed that the compound crystallized in the orthorhombic space group . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), which provides insights into the electronic properties of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions. The intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate led to the formation of a thioketene intermediate, which underwent further cyclization . Additionally, the reactivity of the sulfur atom in thiadiazole compounds allows for further functionalization, such as alkylation .

Physical and Chemical Properties Analysis

The physicochemical properties of thiadiazole derivatives, such as solubility and chemical stability, are important for their potential applications. Complex formation with metal ions like Cu(II), Co(II), and Ni(II) has been studied for ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which could be relevant for Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate as well . The vibrational analysis of these compounds provides information about their molecular structure and bonding characteristics .

Applications De Recherche Scientifique

Antimicrobial Activity

Thiadiazole derivatives, including compounds similar to Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, have been extensively studied for their antimicrobial properties. They demonstrate significant activity against various microbial strains, which makes them promising candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists to design more effective and safer agents (Alam, 2018).

Antioxidant Capacity

Research on the antioxidant capacity of thiadiazole derivatives highlights the potential of these compounds in mitigating oxidative stress-related damage. The ABTS/PP decolorization assay, a method to evaluate antioxidant capacity, can be applied to study the effectiveness of thiadiazole compounds, including Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, in scavenging free radicals (Ilyasov et al., 2020).

Synthesis Methods

Novel synthesis methods for thiadiazole derivatives, including Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, have been developed to improve yield, purity, and selectivity. These methods are crucial for producing pharmaceutical impurities and standard impurities used in further studies (Saini et al., 2019).

Biological Activity

The saturated five-membered thiazolidines and their derivatives, which are closely related to thiadiazole compounds, show diverse pharmacological activities. They are used in probe design and have diverse therapeutic and pharmaceutical applications. The synthesis and applications of these derivatives are important for developing new drug candidates with improved activity (Sahiba et al., 2020).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk.

Orientations Futures

The future research directions for this compound would depend on its intended use or biological activity. For example, if it shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties.

Propriétés

IUPAC Name |

ethyl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMQTEYOAVHDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178511 | |

| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate | |

CAS RN |

338760-67-1 | |

| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338760-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

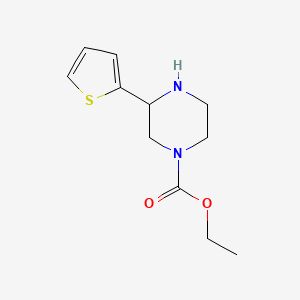

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

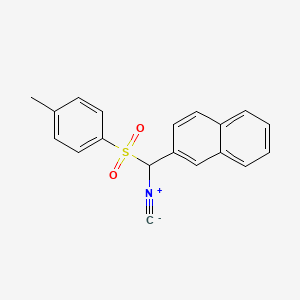

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

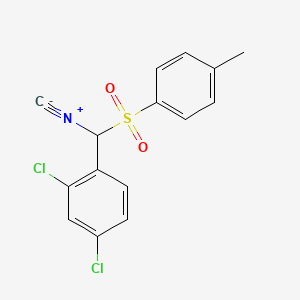

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)